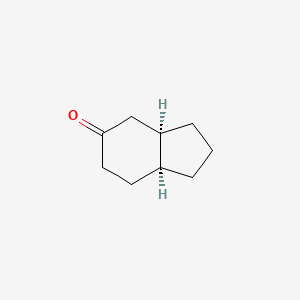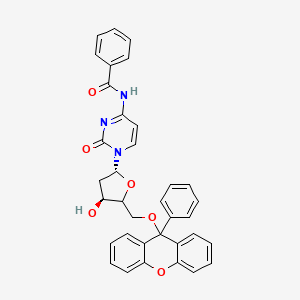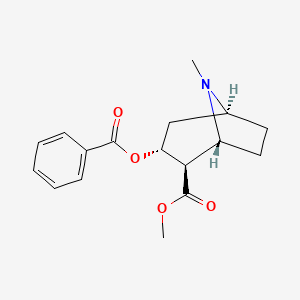
(R)-Allococaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Allococaine is a chiral compound that belongs to the class of local anesthetics. It is an enantiomer of allococaine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its ability to block nerve impulses, making it useful in various medical and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Allococaine typically involves the resolution of racemic allococaine or the asymmetric synthesis using chiral catalysts. One common method is the use of chiral auxiliaries or chiral catalysts to induce the desired stereochemistry during the synthesis process. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the correct enantiomer is produced.
Industrial Production Methods: In industrial settings, the production of ®-Allococaine may involve large-scale resolution techniques or the use of advanced chiral synthesis methods. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the desired enantiomer.
化学反应分析
Types of Reactions: ®-Allococaine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
®-Allococaine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study chiral synthesis and resolution techniques.
Biology: Employed in studies of nerve impulse transmission and pain mechanisms.
Medicine: Utilized as a local anesthetic in various medical procedures.
Industry: Applied in the development of new anesthetic drugs and formulations.
作用机制
The mechanism of action of ®-Allococaine involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, ®-Allococaine prevents the propagation of nerve impulses, leading to a loss of sensation in the targeted area. This action is similar to other local anesthetics, but the specific stereochemistry of ®-Allococaine may result in unique interactions with the sodium channels.
相似化合物的比较
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: A longer-acting local anesthetic with a different stereochemistry.
Procaine: An older local anesthetic with a simpler chemical structure.
Uniqueness of ®-Allococaine: ®-Allococaine is unique due to its specific stereochemistry, which may result in different pharmacokinetics and pharmacodynamics compared to its enantiomer or other local anesthetics. This uniqueness can be leveraged in developing new anesthetic formulations with improved efficacy and reduced side effects.
属性
CAS 编号 |
21030-42-2 |
|---|---|
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC 名称 |
methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1 |
InChI 键 |
ZPUCINDJVBIVPJ-GBJTYRQASA-N |
手性 SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
规范 SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


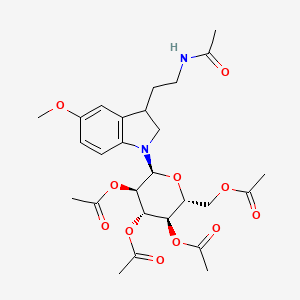
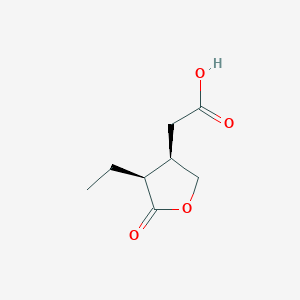
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)

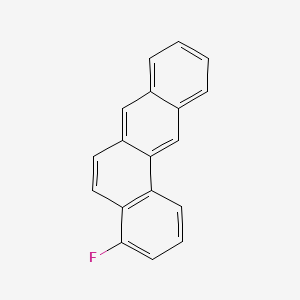
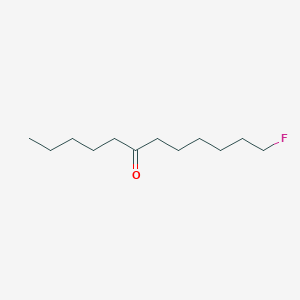

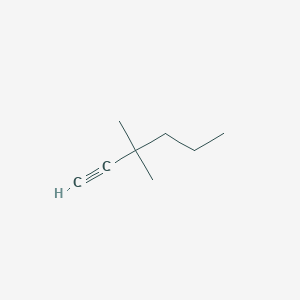
![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
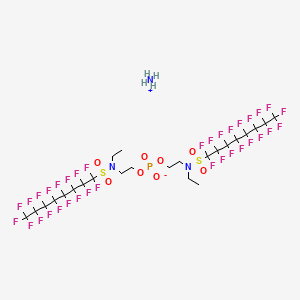
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
